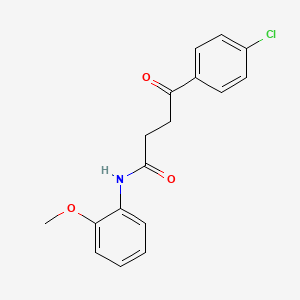
4-(p-Chlorophenyl)-N-(2-methoxyphenyl)-4-oxobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(p-Chlorophenyl)-N-(2-methoxyphenyl)-4-oxobutyramide is an organic compound that belongs to the class of amides It is characterized by the presence of a chlorophenyl group and a methoxyphenyl group attached to a butyramide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(p-Chlorophenyl)-N-(2-methoxyphenyl)-4-oxobutyramide typically involves the reaction of p-chlorobenzoyl chloride with 2-methoxyaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The resulting intermediate is then subjected to further reactions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(p-Chlorophenyl)-N-(2-methoxyphenyl)-4-oxobutyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-(p-Chlorophenyl)-N-(2-methoxyphenyl)-4-oxobutyramide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(p-Chlorophenyl)-N-(2-methoxyphenyl)-4-oxobutyramide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(p-Chlorophenyl)-N-(2-hydroxyphenyl)-4-oxobutyramide: Similar structure but with a hydroxy group instead of a methoxy group.
4-(p-Chlorophenyl)-N-(2-ethoxyphenyl)-4-oxobutyramide: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
4-(p-Chlorophenyl)-N-(2-methoxyphenyl)-4-oxobutyramide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from its analogs.
Properties
CAS No. |
64081-82-9 |
|---|---|
Molecular Formula |
C17H16ClNO3 |
Molecular Weight |
317.8 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-N-(2-methoxyphenyl)-4-oxobutanamide |
InChI |
InChI=1S/C17H16ClNO3/c1-22-16-5-3-2-4-14(16)19-17(21)11-10-15(20)12-6-8-13(18)9-7-12/h2-9H,10-11H2,1H3,(H,19,21) |
InChI Key |
HFUYQYPSKLGMAB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CCC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















